molecular formula C29H32FNO4 B153524 tert-Butyl pitavastatin

tert-Butyl pitavastatin

Cat. No.: B153524
M. Wt: 477.6 g/mol
InChI Key: RCARMBIYAHBUHR-UQECUQMJSA-N
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Description

tert-Butyl Pitavastatin: is a metabolite of Pitavastatin, a potent inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. As a member of the statin class of medications, this compound is primarily used for its lipid-lowering properties, making it valuable in the treatment of dyslipidemia and the prevention of cardiovascular diseases .

Mechanism of Action

Target of Action

Tert-Butyl Pitavastatin, also known as Pitavastatin, is a potent inhibitor of the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, catalyzing the conversion of HMG-CoA to mevalonic acid . By inhibiting this enzyme, Pitavastatin effectively reduces the endogenous production of cholesterol within the liver .

Mode of Action

Pitavastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where the majority of the body’s cholesterol is produced .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Pitavastatin disrupts the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By reducing the levels of these lipids, Pitavastatin helps lower the risk of cardiovascular disease .

Pharmacokinetics

The pharmacokinetics of Pitavastatin involves its absorption, distribution, metabolism, and excretion (ADME). While specific data for this compound is not readily available, studies on Pitavastatin have shown that it has a terminal elimination half-life of approximately 3.12 to 5.01 hours . The bile-flow diversion decreased the AUC0-24 hr for Pitavastatin and its lactone to 66% and 64%, respectively .

Result of Action

The primary result of Pitavastatin’s action is the reduction of abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease . It has been shown to significantly reduce LDL levels, an important risk factor for the development of cardiovascular disease . Moreover, Pitavastatin has been found to produce consistently greater increases in high-density lipoprotein cholesterol (HDL-C) levels compared to other statins .

Action Environment

The action of Pitavastatin can be influenced by various environmental factors. For instance, Pitavastatin is resistant to metabolism through the cytochrome P450 pathway in the liver , suggesting that it might minimize possible interactions with other drugs that a patient might be taking.

Preparation Methods

The synthesis of tert-Butyl Pitavastatin involves several steps:

    Initial Reaction: The process begins with the reaction of (4R-Cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxolane-4-tert-butyl acetate with a substance under the action of a base catalyst to obtain an intermediate product.

    Oxidation: The intermediate product is then oxidized using an oxidant to form another intermediate.

    Final Reaction: This intermediate reacts with 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-formaldehyde under the action of a second base catalyst to produce the desired compound.

    Deprotection: Finally, acid deprotection is carried out to obtain this compound.

Chemical Reactions Analysis

tert-Butyl Pitavastatin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced, involving the addition of hydrogen or the removal of oxygen.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: The compound can be hydrolyzed, breaking down into smaller molecules in the presence of water.

Common reagents used in these reactions include oxidizing agents, reducing agents, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl Pitavastatin has several scientific research applications:

Comparison with Similar Compounds

tert-Butyl Pitavastatin is unique among statins due to its specific molecular structure and metabolic profile. Similar compounds include:

    Atorvastatin: Another potent inhibitor of hydroxymethylglutaryl-coenzyme A reductase, used widely for lowering cholesterol levels.

    Rosuvastatin: Known for its high efficacy in reducing low-density lipoprotein cholesterol.

    Simvastatin: A commonly used statin with a similar mechanism of action but different pharmacokinetic properties.

Compared to these compounds, this compound offers distinct advantages in terms of its metabolic stability and potency .

Biological Activity

Tert-butyl pitavastatin, a derivative of pitavastatin, is primarily recognized for its role as an antihyperlipidemic agent. It functions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), which is crucial in the biosynthesis of cholesterol. This article explores the biological activity of this compound, including its pharmacokinetics, mechanism of action, and potential therapeutic applications.

This compound exerts its biological activity through the following mechanisms:

  • HMG-CoA Reductase Inhibition : By inhibiting HMG-CoA reductase, it effectively reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream .
  • Uptake via OATP1B1 : The compound is selectively taken up into the liver via hepatic organic anion transporting polypeptide 1B1 (OATP1B1). This transport mechanism is vital for its pharmacokinetics and hepatic distribution .
  • Metabolic Stability : In vitro studies indicate that this compound exhibits metabolic stability in human liver microsomes, suggesting a lower likelihood of rapid degradation compared to other statins .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : High affinity for liver tissues due to OATP1B1-mediated uptake.
  • Metabolism : Primarily metabolized in the liver; exhibits a favorable half-life that supports once-daily dosing.
  • Excretion : Primarily eliminated through bile, with minimal renal excretion .

Clinical Efficacy

A study evaluating the efficacy of pitavastatin (including its derivatives) demonstrated significant reductions in LDL-C levels among patients with hypercholesterolemia. The study highlighted that this compound could potentially enhance therapeutic outcomes when used in combination therapies .

Synergistic Effects

Research has indicated that this compound may have synergistic effects when combined with antifungal agents like isavuconazole, suggesting potential repurposing for treating infections such as Acanthamoeba keratitis . This opens avenues for further exploration into its dual role as both a lipid-lowering agent and an adjunctive treatment for infections.

Comparative Biological Activity Table

CompoundMechanism of ActionKey FindingsClinical Application
This compoundHMG-CoA reductase inhibitionSignificant LDL-C reduction; metabolic stabilityHypercholesterolemia; potential infection treatment
PitavastatinHMG-CoA reductase inhibitionEffective in lowering cholesterol levelsHyperlipidemia
AtorvastatinHMG-CoA reductase inhibitionWidely studied; strong LDL-C lowering effectsCardiovascular risk reduction

Properties

IUPAC Name

tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCARMBIYAHBUHR-UQECUQMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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